molecular formula C10H9N3O2S B13117476 N-(Pyrimidin-4-yl)benzenesulfonamide CAS No. 82205-97-8

N-(Pyrimidin-4-yl)benzenesulfonamide

Cat. No.: B13117476
CAS No.: 82205-97-8
M. Wt: 235.26 g/mol
InChI Key: KPWVGGNPTKQPST-UHFFFAOYSA-N
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Description

N-(Pyrimidin-4-yl)benzenesulfonamide represents a privileged chemical scaffold in medicinal chemistry, primarily serving as a key intermediate and pharmacophore in the design and synthesis of novel enzyme inhibitors . Its core structure, which integrates a pyrimidine heterocycle with a benzenesulfonamide group, is frequently employed in the exploration of targeted anticancer therapies. Research on analogous structures shows that the benzenesulfonamide moiety acts as a potent zinc-binding group (ZBG), enabling effective coordination with the active site of various enzymes, including carbonic anhydrases . This mechanism is central to investigating the inhibition of tumor-associated isoforms like CA IX, which is overexpressed in hypoxic environments of solid tumors and is a validated target for anticancer drug development . Furthermore, the pyrimidine-4-yl ring system provides a versatile platform for structural elaboration, facilitating interactions with the hydrophobic and hydrophilic regions of enzyme active sites. This versatility has led to its use in developing inhibitors for other therapeutic targets, such as BRAF kinase, a critical component in the MAPK signaling pathway implicated in melanoma and other cancers . Beyond oncology, the benzenesulfonamide-pyrimidine core is a starting point for synthesizing compounds evaluated for antimicrobial and anti-inflammatory activities, demonstrating the broad utility of this chemical template in biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82205-97-8

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N-pyrimidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c14-16(15,9-4-2-1-3-5-9)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13)

InChI Key

KPWVGGNPTKQPST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Pyrimidin 4 Yl Benzenesulfonamide and Its Derivatives

Established Synthetic Pathways to the N-(Pyrimidin-4-yl)benzenesulfonamide Core

The construction of the fundamental this compound scaffold can be achieved through several reliable synthetic strategies. These methods primarily focus on the efficient formation of the key C-N bond linking the pyrimidine (B1678525) and benzenesulfonamide (B165840) moieties.

Condensation Reactions for Scaffold Assembly

Condensation reactions represent a classical and widely utilized approach for the assembly of the pyrimidine ring, which can then be linked to a benzenesulfonamide group. These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine (B92328) derivative.

A notable example is the one-pot synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. nih.govcardiff.ac.uk This method involves the reaction of phenylsulfonyl guanidine with triethylorthoformate and acetyl acetone. The reaction proceeds via the formation of a substituted pyrimidine ring through condensation, directly incorporating the benzenesulfonamide moiety. nih.govcardiff.ac.uk

Another strategy involves the condensation of a suitable precursor with thiourea (B124793) under basic conditions to form a thiopyrimidine, which can be a versatile intermediate for further transformations. researchgate.net The general principle of these condensation reactions is the formation of the heterocyclic pyrimidine ring from acyclic precursors, a foundational strategy in heterocyclic chemistry. mdpi.com

Table 1: Examples of Condensation Reactions for this compound Core Synthesis

Starting Material 1 Starting Material 2 Reagents/Conditions Product Reference
Phenylsulfonyl guanidine Acetyl acetone, Triethylorthoformate Reflux N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide nih.govcardiff.ac.uk
2-cyano-3-(dimethylamino)acrylonitrile Thiourea Basic conditions Substituted 2-thiopyrimidine researchgate.net
β-dicarbonyl compounds Guanidine/Thiourea Various Functionalized pyrimidines mdpi.com

Nucleophilic Aromatic Substitution in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings like pyrimidine. nih.govyoutube.com This reaction is particularly useful for introducing the benzenesulfonamide moiety onto a pre-formed, halogenated pyrimidine ring. The reaction involves the attack of a nucleophile, in this case, a benzenesulfonamide anion, on the pyrimidine ring, with the subsequent displacement of a halide leaving group.

The regioselectivity of SNAr reactions on dihalopyrimidines, such as 2,4-dichloropyrimidine, is a critical consideration. Generally, substitution occurs preferentially at the C-4 position. wuxiapptec.com However, the presence of other substituents on the pyrimidine ring can influence the site of nucleophilic attack, sometimes favoring the C-2 position. wuxiapptec.com This tunable reactivity allows for the selective synthesis of different isomers. For instance, aryl sulfonamides have been shown to react with tetrachloropyrimidine to yield trichloropyrimidine-tagged sulfonamides, with the major product resulting from substitution at the C-4 position. researchgate.net

Table 2: Regioselectivity in SNAr Reactions of Dichloropyrimidines

Pyrimidine Substrate Nucleophile Major Product Minor Product Reference
2,4-Dichloropyrimidine Amine C-4 substitution C-2 substitution wuxiapptec.com
Tetrachloropyrimidine Aryl sulfonamide C-4 substitution C-2 substitution researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates and is highly effective for the synthesis of this compound and its derivatives. wikipedia.org

This methodology offers a versatile and efficient route to a wide range of N-aryl pyrimidinamines. nih.gov The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand, such as Xantphos, and a base. nih.gov For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields by the Buchwald-Hartwig amination of the corresponding aminopyrimidine with aryl bromides. nih.gov Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed for the coupling of pyrimidin-2-yl tosylates with various nitrogen-containing heterocycles. nwnu.edu.cn

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

Design and Synthesis of this compound Derivatives

The modular nature of the this compound scaffold allows for extensive derivatization at both the pyrimidine ring and the benzenesulfonamide moiety. This enables the systematic exploration of structure-activity relationships.

Systematic Substituent Effects on the Pyrimidine Ring

For instance, a series of 4-[2-amino-6-(3,4,5-substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivatives were designed and synthesized to explore the impact of substitution on the phenyl group at the 6-position of the pyrimidine ring. biointerfaceresearch.com Another study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines revealed a complex relationship between the electronic nature of the substituents (such as chloro or amino groups) and the reactivity of the pyrimidine ring. researchgate.net These studies underscore the importance of systematic variation of substituents to fine-tune the molecule's characteristics.

Table 3: Examples of Synthesized this compound Derivatives with Varied Pyrimidine Substituents

General Structure R Group on Pyrimidine Synthetic Approach Reference
4-[2-Amino-6-(R-phenyl)pyrimidin-4-yl]benzenesulfonamide Variously substituted phenyl groups Condensation/Cyclization biointerfaceresearch.com
4,6-Disubstituted pyrimidines Chloro, mono- or disubstituted amino groups Not specified researchgate.net
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide 5-acetyl, 4-methyl One-pot condensation nih.govcardiff.ac.uk

Functionalization of the Benzenesulfonamide Moiety

The benzenesulfonamide moiety offers another avenue for structural modification. The synthesis of derivatives with various substituents on the benzene (B151609) ring or the sulfonamide nitrogen allows for the exploration of a different chemical space.

One approach involves the synthesis of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives, where the core benzenesulfonamide is part of a more complex piperidine (B6355638) structure. nih.gov Another example is the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds, which introduces a substituted benzylamino group at the 4-position of the benzenesulfonamide ring. documentsdelivered.com The synthesis of these derivatives often starts with a functionalized aniline, which is then converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction, followed by amination or coupling reactions. nih.gov

Table 4: Examples of Functionalization of the Benzenesulfonamide Moiety

Derivative Type Key Functional Group on Benzenesulfonamide Synthetic Strategy Reference
4-Aminobenzenesulfonamide derivatives Varied substituents on the amino group Reaction with arylsulfonyl chlorides nih.gov
N-Substituted 4-benzenesulfonylpiperidines Piperidine ring attached to sulfonyl group Multi-step synthesis nih.gov
4-((Substituted-benzyl)amino)benzenesulfonamides Substituted benzylamino at C-4 Multi-step synthesis documentsdelivered.com
Substituted benzenesulfonamides Disubstituted benzene ring Sandmeyer reaction followed by amination and coupling nih.gov

Formation of Schiff Bases and Imine-Linked Structures

The synthesis of Schiff bases, or imines, from N-(pyrimidin-yl)benzenesulfonamide derivatives is a fundamental transformation, typically achieved through the condensation reaction between the primary aromatic amine of the sulfonamide and an aldehyde. This reaction serves as a crucial step for creating diverse molecular libraries.

For instance, derivatives of sulfadiazine (B1682646), a closely related isomer known as 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, readily react with a variety of aromatic aldehydes to yield the corresponding imine derivatives. ekb.egresearchgate.netscinito.ai This reaction is often carried out under reflux in a suitable solvent like ethanol. The resulting Schiff bases are valuable intermediates for further synthetic modifications. doaj.orgresearchgate.net A notable example includes the synthesis of (E)-4-(((1H-indol-3-yl)methylene) amino)-N-(pyrimidin-2-yl)benzenesulfonamide, which demonstrates the utility of this reaction with heterocyclic aldehydes. aip.org

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration leads to the formation of the stable carbon-nitrogen double bond characteristic of an imine. researchgate.netresearchgate.net The stability and reactivity of these N-sulfonyl imines make them versatile electrophiles in organic synthesis. nih.gov

Detailed research findings on the synthesis of Schiff bases from sulfadiazine are presented below.

Reactant A (Sulfonamide)Reactant B (Aldehyde)Reaction ConditionsProduct (Schiff Base)Reference
SulfadiazineVarious Aromatic AldehydesNot SpecifiedImine derivatives (F1-F5) ekb.eg
SulfadiazineIndole-3-carboxaldehydeNot Specified(E)-4-(((1H-indol-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide aip.org
Sulfadiazine4-BromobenzaldehydeCondensation(E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide researchgate.net
SulfadiazinePyridine-4-carboxaldehydeCondensation(E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide researchgate.net

Heterocyclic Annulation and Hybrid Molecule Synthesis

The N-(pyrimidin-yl)benzenesulfonamide scaffold, particularly through its imine derivatives, is a valuable precursor for synthesizing a wide array of fused and hybrid heterocyclic molecules. These reactions, often involving cycloadditions, allow for the construction of complex polycyclic systems.

Starting from the synthesized Schiff bases, various heterocyclic rings can be annulated. For example, cycloaddition reactions with phenylthioacetic acid can produce azetidin-2-one (B1220530) derivatives. ekb.egresearchgate.net Similarly, reactions with chloroacetyl chloride lead to the formation of 2-azetidinone (β-lactam) rings, while fumaryl (B14642384) chloride yields pyrrolone derivatives. doaj.org

The core sulfonamide structure can also be modified to build other heterocyclic systems. Diazotization of sulfadiazine followed by a coupling reaction with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) creates hydrazone intermediates. edu.krd These hydrazones can then be cyclized with reagents such as benzyl (B1604629) hydrazine, thiosemicarbazide, and guanidine to form pyrazoline, and pyrimidine rings, respectively. edu.krd Further reactions on these newly formed rings can lead to more complex structures, such as thiazole-fused pyrazolines. edu.krd

The synthesis of hybrid molecules containing benzimidazole, thiopyrimidine, and indazole scaffolds linked to the benzenesulfonamide core has also been explored, demonstrating the versatility of this building block in medicinal chemistry. nih.govpreprints.orgnih.gov

Starting MaterialReagent(s)Key TransformationResulting Heterocyclic ScaffoldReference
Sulfadiazine-derived iminesPhenylthioacetic acidCycloadditionAzetidin-2-one ekb.eg
Sulfadiazine-derived iminesChloroacetyl chlorideCycloaddition2-Azetidinone (β-lactam) doaj.org
Sulfadiazine-derived iminesFumaryl chlorideCycloadditionPyrrolone doaj.org
Sulfadiazine-derived hydrazoneThioureaCyclizationPyrimidine edu.krd
Sulfadiazine-derived pyrazolineChloroacetoneCyclizationThiazole edu.krd
2-Thioxo-tetrahydropyrimidine2-Chloro-N-(substituted)benzenesulfonamideCouplingThiopyrimidine-benzenesulfonamide hybrid preprints.org
4-Chloro-2-(methylthio)pyrimidine1H-benzo[d]imidazoleArylation & Further StepsBenzimidazole-pyrimidine-sulfonamide hybrid nih.gov
6-Iodo-1H-indazoleSubstituted nitrobenzenesulfonamideCoupling & Further StepsIndazole-benzenesulfonamide hybrid nih.gov

Advancements in Synthetic Techniques

Modern synthetic methodologies are being applied to improve the efficiency and environmental footprint of reactions involving N-(pyrimidin-yl)benzenesulfonamide derivatives. Microwave-assisted synthesis has emerged as a significant advancement, offering benefits such as reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of Schiff base sulfonamide analogues has been successfully achieved using microwave-assisted methods, providing a more efficient alternative to traditional refluxing. nih.gov Ultrasound irradiation represents another eco-friendly technique that has been utilized for the synthesis of various heterocyclic compounds derived from sulfadiazine, including pyridazine (B1198779), pyrazolines, and pyrimidines. edu.krd These non-conventional energy sources facilitate reactions by providing uniform and rapid heating, often leading to improved outcomes.

Visible-light, in conjunction with an iodine promoter, has also been developed for the formation of N-sulfonyl imines from aldehydes and sulfonamides. nih.gov This method proceeds under mild conditions and represents a practical alternative to traditional synthetic routes, highlighting the ongoing innovation in the synthesis of these valuable chemical entities. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N Pyrimidin 4 Yl Benzenesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of N-(pyrimidin-4-yl)benzenesulfonamide derivatives provides characteristic signals for the protons on both the pyrimidine (B1678525) and benzenesulfonamide (B165840) rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment and coupling interactions with neighboring protons.

In a typical ¹H NMR spectrum of a derivative such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the protons of the methyl groups attached to the pyrimidine ring appear as sharp singlets in the upfield region, around δ 2.49 and 2.52 ppm. nih.gov The aromatic protons of the benzenesulfonamide moiety typically resonate as multiplets in the downfield region, between δ 7.57 and 8.02 ppm, due to spin-spin coupling. nih.gov The pyrimidine ring proton can be observed as a singlet at approximately δ 8.93 ppm. nih.gov A key feature is the sulfonamide N-H proton, which is often a broad singlet and appears significantly downfield, around δ 12.34 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent. nih.gov

For other derivatives, the substitution pattern on the benzene (B151609) ring influences the chemical shifts and splitting patterns of the aromatic protons. For instance, in 4-methyl-N-(pyridin-2-yl)benzenesulfonamide, the methyl group protons appear at δ 2.29 ppm, while the aromatic protons are observed in the range of δ 6.5 to 8.5 ppm. researchgate.net The sulfonamide proton in this case is found at δ 11.03 ppm. researchgate.net

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamideDMSO-d₆2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH) nih.gov
4-Methyl-N-(pyridin-2-yl)benzenesulfonamideNot specified2.29 (s, 3H, CH₃), 6.5-8.5 (m, Ar-H), 11.03 (s, 1H, NH) researchgate.net
(E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamideNot specified11.28 (s, 1H, NH) researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

In the ¹³C NMR spectrum of derivatives of this compound, the carbon atoms of the aromatic rings typically resonate in the range of δ 110–160 ppm. For example, in 4-methyl-N-(o-tolyl)benzenesulfonamide, the aromatic carbons appear at chemical shifts including 144.0, 136.0, 135.9, 135.8, 134.8, 129.7, 127.3, 127.2, and 121.6 ppm. rsc.org The methyl carbon gives a signal in the upfield region at δ 21.5 ppm. rsc.org

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
4-Methyl-N-(o-tolyl)benzenesulfonamideCDCl₃21.5, 113.8, 121.6, 127.2, 127.3, 129.7, 134.8, 135.8, 135.9, 136.0, 144.0 rsc.org
N-(4-Methoxyphenyl)methanesulfonamideCDCl₃38.7, 55.5, 114.8, 124.7, 129.2, 158.0 rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectra of this compound derivatives display characteristic absorption bands corresponding to the various functional groups. A prominent feature is the N-H stretching vibration of the sulfonamide group, which typically appears in the range of 3200–3300 cm⁻¹. ripublication.comresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are observed as strong bands around 1330–1370 cm⁻¹ and 1150–1180 cm⁻¹, respectively. ripublication.com The C=N and C=C stretching vibrations of the pyrimidine and benzene rings are found in the 1500–1600 cm⁻¹ region. ripublication.com The S-N stretching vibration is typically observed in the range of 905 ± 30 cm⁻¹. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
N-H Stretch (Sulfonamide)3200–3300 ripublication.comresearchgate.net
C-H Stretch (Aromatic)3000–3100
S=O Asymmetric Stretch1330–1370 ripublication.com
S=O Symmetric Stretch1150–1180 ripublication.com
C=N and C=C Stretch (Aromatic Rings)1500–1600 ripublication.com
S-N Stretch875–935 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure.

This compound derivatives exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic pyrimidine and benzenesulfonamide rings. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving non-bonding electrons on nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths. The position of λ_max can be influenced by the solvent and the nature of substituents on the aromatic rings. For instance, the UV absorption spectra of some pyrimidine derivatives show λ_max values that are affected by pH. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound. A characteristic fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S and S-N bonds. A notable fragmentation is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 mass units. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov For anions derived from N-phenyl benzenesulfonamides, fragmentation can lead to an anilide anion (m/z 92). researchgate.net The fragmentation of the pyrimidine ring can also occur, leading to various smaller charged fragments.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several this compound derivatives have been determined. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/c. nih.gov The dihedral angle between the phenyl and pyrimidine rings is 63.07(7)°. nih.gov In the crystal of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, which also crystallizes in a monoclinic system, the pyrimidine ring is nearly perpendicular to the benzene ring, with a dihedral angle of 87.57(5)°. nih.gov Intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, are common in the crystal packing of these compounds, often leading to the formation of extended networks. nih.govnih.gov

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamideMonoclinicP2₁/ca = 10.123 Å, b = 10.567 Å, c = 12.898 Å, β = 98.45° nih.gov
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamideMonoclinicP2₁/na = 12.8792(6) Å, b = 13.3557(6) Å, c = 8.0867(4) Å, β = 102.396(1)° nih.gov
N-(4-Aminopyrimidin-5-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamideMonoclinicNot specifieda = 36.559(9) Å, b = 6.9044(18) Å, c = 15.524(4) Å, β = 103.852(3)° nih.gov

Computational Chemistry and in Silico Studies of N Pyrimidin 4 Yl Benzenesulfonamide Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of pyrimidine-containing sulfonamide derivatives. uomphysics.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p) or WB97XD/6-311G(d,p), to optimize molecular geometries and compute various molecular properties. uomphysics.netnih.gov These quantum chemical calculations are instrumental in validating experimental findings and providing a deeper understanding of the molecule's behavior at an atomic level. nih.gov

The electronic properties of molecules are primarily dictated by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govuomphysics.net

A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us In studies of N-(pyrimidin-2-yl)benzenesulfonamide analogues, the HOMO is often localized on the benzenesulfonamide (B165840) moiety, while the LUMO is distributed over the pyrimidine (B1678525) ring, suggesting that the benzenesulfonamide portion acts as the primary electron donor. uomphysics.netresearchgate.net DFT calculations allow for the precise determination of these orbital energies and their gap, which is essential for predicting how these molecules will interact with biological targets. nih.govresearchgate.net For instance, in one analogue, N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide, the HOMO density is concentrated on the 4-methoxyphenyl (B3050149) group, while the LUMO is on the 5-bromo-2-chloro-4-pyrimidinyl group. uomphysics.net

Table 1: Representative Frontier Molecular Orbital Energies of Benzenesulfonamide Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Naproxen-6.1361-1.66964.4665
Degradant D3-4.7265-2.72372.0028
4-methyl-N-(naphthalene-1-yl)benzene sulfonamide-8.61-0.088.53

Note: Data extracted from studies on related sulfonamide and benzenesulfonamide structures to illustrate typical computational values. nih.govbiomedres.us

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govmkjc.in The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For benzenesulfonamide derivatives, MEP analysis reveals that the most negative potential is generally located around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring. mkjc.inresearchgate.net These regions are identified as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine groups typically exhibit the most positive potential, marking them as sites for nucleophilic interactions. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the molecule's crystal packing and its binding to biological receptors. mkjc.in

Theoretical vibrational frequency calculations using DFT are performed to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net By computing the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. physchemres.org These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental results. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For N-(pyrimidin-4-yl)benzenesulfonamide analogues, this analysis helps to definitively identify the characteristic vibrational bands. For example, the N-H stretching vibrations are typically observed in the range of 3400-3420 cm⁻¹, while the aromatic C-H stretching vibrations appear around 3100 cm⁻¹. researchgate.net The strong asymmetric and symmetric stretching vibrations of the SO₂ group are also key identifying features. The close agreement between scaled theoretical frequencies and experimental data validates both the structural characterization of the compound and the computational method employed. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzenesulfonamide Analogue

Vibrational ModeExperimental FT-IRCalculated (DFT)Assignment (PED)
N-H Stretch34203400N-H stretching
C-H Aromatic Stretch29983100Aromatic C-H stretching
C=N Stretch16721631Azomethine C=N stretch (69%)

Note: Data adapted from representative studies on related structures. researchgate.netresearchgate.net

The stability and supramolecular architecture of crystalline solids are largely governed by non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking. uomphysics.netuomphysics.net NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, is a computational technique used to identify and characterize these weak interactions within a molecule and in its crystal lattice. researchgate.netscielo.org.mx These plots reveal broad regions of weak interactions, with colors indicating their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions. scielo.org.mx

In pyrimidine-containing sulfonamides, NCI analysis has been employed to explore the weak interactions that stabilize the molecular structure. uomphysics.net Studies have confirmed that crystal packing is often stabilized by a network of intermolecular interactions, including N–H···O, C–H···O, and C–H···N hydrogen bonds, as well as π-stacking. uomphysics.netnih.govuomphysics.net

The Electron Localization Function (ELF) provides a topological analysis of electron pairing, offering insights into the chemical bonding of a molecule. researchgate.netresearchgate.net ELF analysis can distinguish core electrons, covalent bonds, and lone pairs, helping to understand the electronic structure in detail. researchgate.net Together, NCI and ELF analyses provide a comprehensive picture of the bonding and intermolecular forces that define the structure and properties of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby guiding rational drug design and reducing the need for extensive experimental screening. nih.gov

Both 2D and 3D-QSAR models have been developed for various classes of benzenesulfonamide and pyrimidine derivatives to explore their potential as therapeutic agents, such as anticancer, antiviral, or herbicidal agents. nih.govnih.govresearchgate.netmdpi.com

2D-QSAR models use topological descriptors calculated from the 2D representation of the molecule, such as molecular weight, lipophilicity (logP), and connectivity indices, to correlate with biological activity.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of the molecules. researchgate.netnih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

For example, a 3D-QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicidal agents indicated that modifications to the steric and electrostatic fields could effectively improve their biological activity. nih.gov Similarly, QSAR models for pyrimidine–sulfonamide hybrids as BRAFV600E inhibitors have provided guidance for designing new, more potent compounds. rsc.org The statistical validity and predictive power of these models are assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov Robust models with high predictive accuracy are invaluable tools in the discovery and optimization of new this compound-based compounds. nih.govresearchgate.net

Table 3: Statistical Parameters of Representative 3D-QSAR Models for Benzenesulfonamide Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Target
CoMFA0.6250.9980.837Hepatitis B Virus Capsid Assembly
CoMSIA0.6450.9870.698Hepatitis B Virus Capsid Assembly
CoMFA0.7740.9650.703ROCK1 Inhibitors
CoMSIA0.6760.9490.548ROCK1 Inhibitors

Note: Data adapted from QSAR studies on N-phenyl-3-sulfamoyl-benzamide and N-ethyl-4-(pyridin-4-yl)benzamide based compounds. researchgate.netnih.gov

Identification of Physicochemical Descriptors Influencing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to identifying the key physicochemical properties of a molecule that influence its biological activity. nih.gov For benzenesulfonamide derivatives, including those with a pyrimidine moiety, QSAR analyses have revealed several critical molecular descriptors.

One such study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which share the core benzenesulfonamide structure, demonstrated that molecular rigidity is a significant factor for cytotoxic potency against the HCT-116 human colon cancer cell line. nih.gov Furthermore, for the MCF-7 breast cancer cell line, the presence of oxygen atoms and their specific topological arrangements were found to be unfavorable for cytotoxic activity. nih.gov This suggests that modifications to the molecule that reduce the number of oxygen-containing functional groups could enhance its anticancer effects.

The Orthogonal Projections to Latent Structure (OPLS) models, a type of QSAR methodology, have been successfully applied to generate predictive models that highlight these key molecular descriptors. nih.govnih.gov These models provide a mathematical framework to understand how subtle changes in the chemical structure can translate into significant differences in biological outcomes.

A theoretical study on 4-(2-aminoethyl)benzenesulfonamide (B156865) also highlighted the importance of physicochemical properties in predicting potential toxicity. cerradopub.com.br By using computational models, researchers can estimate the toxicity of a compound when administered through different routes, providing valuable information for preclinical development. cerradopub.com.br

Below is a table summarizing key physicochemical descriptors and their observed influence on the biological activity of benzenesulfonamide analogues.

Physicochemical DescriptorInfluence on Biological ActivityCell Line/ModelSource
Molecular Rigidity Increased rigidity correlates with higher cytotoxic potency.HCT-116 (Colon Cancer) nih.gov
Number of Oxygen Atoms (nO) A higher number of oxygen atoms is disadvantageous for cytotoxic activity.MCF-7 (Breast Cancer) nih.gov
Topological Descriptors (e.g., O-060) The pairing of oxygen with other atoms at certain distances is unfavorable for cytotoxicity.MCF-7 (Breast Cancer) nih.gov
Route of Administration Affects the dosage required to produce toxicity, with oral routes often requiring higher doses.Theoretical Toxicity Model cerradopub.com.br

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For this compound analogues, molecular docking studies have been instrumental in elucidating their binding modes with various target macromolecules. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. worldscientific.com

For instance, in the context of anticancer drug design, docking studies of N-(6-indazolyl) benzenesulfonamide derivatives have uncovered intricate interactions with their target receptors. worldscientific.com These analyses have shown that the compounds form hydrogen bonds, engage in electrostatic interactions, and establish hydrophobic contacts, which collectively contribute to their potent anticancer activity. worldscientific.com

Similarly, studies on other pyrimidine derivatives have utilized molecular docking to evaluate their potential as antiviral agents. nih.gov By docking these compounds into the active site of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, researchers can predict their inhibitory potential. nih.gov

The binding mode of a ligand is crucial for its biological effect. For example, the covalent modification of a lysine (B10760008) residue near the ligand-binding site of a target protein can be achieved through ligand-directed chemistry. nih.gov The effectiveness of this approach is highly dependent on the precise orientation of the ligand within the binding pocket. nih.gov

The table below provides examples of target macromolecules and the elucidated binding modes of benzenesulfonamide and pyrimidine derivatives.

Ligand/AnalogueTarget MacromoleculeKey InteractionsTherapeutic AreaSource
N-(6-Indazolyl) benzenesulfonamide derivativesCancer-related receptorHydrogen bonds, electrostatic forces, hydrophobic contactsAnticancer worldscientific.com
Pyrimidine derivativesSARS-CoV-2 Main Protease (Mpro)Not specifiedAntiviral (COVID-19) nih.gov
Ligand-directed N-acyl-N-alkyl sulfonamideTarget protein (e.g., FKBP12, eDHFR)Covalent bond with proximal lysine residueGeneral (Chemical Biology) nih.gov

Beyond predicting the binding pose, molecular docking and related computational methods can also be used to estimate the binding affinity between a ligand and its target protein. arxiv.orgnih.gov This is a critical parameter in drug discovery, as higher binding affinity often correlates with greater potency.

Various scoring functions are employed to calculate the binding free energy, which is a measure of the stability of the ligand-protein complex. nih.gov These scoring functions can be based on physical force fields, knowledge-based potentials, or empirical data. nih.gov More advanced techniques, such as machine learning and deep learning models, are also being developed to improve the accuracy of binding affinity predictions. arxiv.orgnih.gov

For example, in a study on Rho-associated kinase-1 (ROCK1) inhibitors, the MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method was used to calculate the binding free energy of a series of compounds. peerj.com This allowed for the ranking of the compounds based on their predicted affinity and provided insights into the energetic contributions of different interactions. peerj.com

It is important to note that while these computational predictions are valuable, they are often used in conjunction with experimental validation to confirm the binding affinities.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biomolecular systems at an atomic level. nih.govmdpi.com By simulating the movements of atoms over time, MD can reveal insights into the conformational changes, stability, and flexibility of both the ligand and the protein target upon binding.

For protein-ligand complexes, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. peerj.com If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the predicted binding mode. peerj.com Conversely, if the ligand dissociates or undergoes significant conformational changes, it may indicate an unstable or incorrect binding pose.

MD simulations have been successfully applied to study a wide range of protein systems, including protein-RNA complexes, which present unique challenges due to their strong electrostatic interactions. nih.govnih.gov The use of advanced force fields, such as polarizable force fields, has shown promise in improving the accuracy of these simulations. nih.govnih.gov

In the context of drug design, MD simulations can also be used to study the effects of mutations on protein stability and ligand binding. mdpi.com This information is crucial for understanding drug resistance and for designing drugs that are less susceptible to mutational escape.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target protein is unknown. nih.gov These methods rely on the analysis of a set of known active and inactive molecules to derive a model that describes the essential structural features required for biological activity.

Pharmacophore modeling is a cornerstone of LBDD. nih.govdovepress.com A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

By aligning a set of active molecules, a common pharmacophore model can be generated. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel molecules that possess the required structural features and are therefore likely to be active. nih.govdovepress.com

Pharmacophore models can be developed using various computational programs and can be applied in different stages of the drug discovery process, including virtual screening, lead optimization, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The ultimate goal of pharmacophore modeling is to guide the design of new chemical entities with improved potency and selectivity.

Shape-Based Similarity Searching

Shape-based similarity searching is a powerful computational technique utilized in the early stages of drug discovery to identify novel compounds with a high likelihood of exhibiting similar biological activity to a known active molecule. This method operates on the principle that molecules with similar three-dimensional shapes and electrostatic properties are likely to interact with a biological target in a comparable manner. The process involves using the 3D conformation of a reference compound, such as a potent this compound analogue, as a query to screen large virtual databases of chemical structures.

The fundamental advantage of this approach is its ability to perform "scaffold hopping," identifying structurally diverse molecules that retain the key spatial and electronic features necessary for biological activity. For this compound analogues, this could involve screening for compounds where the core pyrimidine or benzenesulfonamide moieties are replaced by other chemical groups that maintain a similar volume and arrangement of hydrogen bond donors, acceptors, and hydrophobic features. Advanced algorithms are employed to align and score candidate molecules against the query based on the overlap of their respective shapes and chemical features, often referred to as "color" or "pharmacophore" features. This allows for the rapid identification of novel chemotypes that may possess improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles, while moving away from already patented chemical space.

Preclinical ADME Prediction Methodologies

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical development. In silico ADME prediction models have become increasingly sophisticated, enabling the early identification of potential liabilities that could lead to clinical failure. These computational tools leverage vast datasets of experimentally determined properties to build predictive models based on a molecule's structural and physicochemical characteristics.

Computational Models for Absorption and Distribution Prediction

Computational models for predicting the absorption and distribution of this compound analogues are crucial for estimating their bioavailability and ability to reach the target site of action. Key parameters that are often modeled include intestinal absorption, Caco-2 permeability, and plasma protein binding.

Intestinal Absorption: Models predicting human intestinal absorption (HIA) are often based on quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimentally determined absorption values. For a series of benzenesulfonamide derivatives, important descriptors often include lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption. In silico models are trained on Caco-2 permeability data to predict whether a compound is likely to be well-absorbed.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its distribution and availability to interact with its target. Computational models can predict the percentage of PPB, which is vital for understanding the pharmacokinetics of this compound analogues.

Below is a representative table of predicted absorption and distribution parameters for a hypothetical series of this compound analogues, based on typical values for similar compounds.

Compound IDPredicted HIA (%)Predicted Caco-2 Permeability (nm/s)Predicted Plasma Protein Binding (%)
Analogue 1> 85> 20~ 92
Analogue 2> 90> 25~ 88
Analogue 3< 80< 15> 95

In Silico Assessment of Metabolic Stability and Excretion Pathways

The metabolic stability and routes of excretion are critical determinants of a drug's half-life and potential for drug-drug interactions. In silico tools play a significant role in predicting these properties for this compound analogues.

Metabolic Stability: Computational models can predict the likelihood of a compound being metabolized by key enzyme systems, most notably the Cytochrome P450 (CYP) family. These models can identify specific sites on the molecule that are most susceptible to metabolic modification, a process known as "site of metabolism" (SOM) prediction. For instance, aromatic rings and benzylic positions are often prone to hydroxylation by CYP enzymes. By identifying these metabolic "hotspots" on this compound analogues, medicinal chemists can strategically modify the structure to enhance metabolic stability.

Excretion Pathways: While direct prediction of excretion pathways (e.g., renal vs. biliary) is complex, in silico models can provide valuable clues. For example, physicochemical properties such as molecular weight and polarity can suggest the predominant route of elimination. Highly polar compounds are more likely to be renally cleared, whereas larger, more lipophilic molecules may undergo biliary excretion.

Drug-likeness and Bioactivity Scoring Algorithms

Drug-likeness and bioactivity scoring algorithms are computational filters used to assess the potential of a molecule to be a successful drug. These algorithms are based on the analysis of the structural and physicochemical properties of known drugs.

Drug-likeness: One of the most well-known sets of guidelines for drug-likeness is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

This compound and its analogues are often designed to comply with these rules to maximize their potential for oral bioavailability.

Bioactivity Scoring: Bioactivity scores are calculated to predict the likelihood of a compound interacting with important drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. These scores are derived from the structural features of the molecule and are compared to the properties of known active compounds for each target class.

A summary of in silico drug-likeness and bioactivity predictions for a representative this compound analogue is presented below.

ParameterPredicted ValueInterpretation
Molecular Weight< 500Compliant with Lipinski's Rule
logP< 5Compliant with Lipinski's Rule
Hydrogen Bond Donors≤ 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors≤ 10Compliant with Lipinski's Rule
GPCR Ligand Score> 0Potential for GPCR interaction
Ion Channel Modulator Score> -0.5Moderate potential for ion channel modulation
Kinase Inhibitor Score> 0Potential for kinase inhibition
Nuclear Receptor Ligand Score< -1.0Low potential for nuclear receptor interaction

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Pyrimidin 4 Yl Benzenesulfonamide Derivatives

Systematic Investigation of Substituent Effects on Biological Efficacy

The biological activity of N-(Pyrimidin-4-yl)benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and benzenesulfonamide (B165840) rings. Systematic investigations have revealed key trends that govern their efficacy against various biological targets, including microbes and cancer cells.

For instance, in a series of 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivatives, the substituents on the phenyl ring at the 6-position of the pyrimidine moiety play a crucial role in their antibacterial activity. The presence of electron-withdrawing or electron-donating groups at the meta, para, and ortho positions of this phenyl ring significantly modulates the minimum inhibitory concentration (MIC) against various bacterial strains.

CompoundSubstituent on Phenyl RingAntibacterial Activity (MIC µg/mL)
Derivative 14-OCH3Data Not Available
Derivative 23,4,5-OCH3Data Not Available
Derivative 34-ClData Not Available
Derivative 44-N(CH3)2Data Not Available

Similarly, in the context of anticancer activity, substitutions on the benzenesulfonamide portion are critical. For example, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, the nature of the aryl or heteroaryl group attached to the sulfonamide nitrogen dictates the cytotoxic potency against various cancer cell lines. The introduction of a quinolin-8-yl moiety has been shown to result in significant anticancer activity.

Elucidation of Key Pharmacophoric Features for Target Recognition

Pharmacophore modeling has been instrumental in identifying the essential structural features of this compound derivatives that are necessary for their interaction with specific biological targets. These models highlight the critical hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern target recognition.

For kinase inhibition, a common target for this class of compounds, the pyrimidine ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The benzenesulfonamide moiety typically extends into a hydrophobic pocket, with the sulfonamide group itself capable of forming additional hydrogen bonds. The substituent on the benzenesulfonamide ring can be modified to enhance interactions within this pocket or to reach adjacent regions of the active site.

A general pharmacophore model for kinase inhibition by this compound derivatives includes:

A hydrogen bond donor-acceptor motif on the pyrimidine ring.

An aromatic ring system (the pyrimidine).

A sulfonamide linker capable of hydrogen bonding.

A substituted aromatic ring (the benzenesulfonamide) that occupies a hydrophobic pocket.

Relationship Between Molecular Modifications and Selectivity Profiles

Achieving selectivity for a specific biological target over others is a paramount goal in drug discovery. Molecular modifications to the this compound scaffold have been shown to significantly impact the selectivity profile of these compounds.

For example, in the development of endothelin receptor antagonists, modifications at the 2-position of the pyrimidine ring of 4-sulfonamidopyrimidine derivatives were explored to enhance selectivity. The introduction of various substituents, such as aryl, heteroaryl, alkyl, amino, alkoxy, or alkylthio groups, led to variations in affinity for the ETA receptor. It was observed that while hydrophilic groups at the 2-position could improve water solubility, they often led to a decrease in receptor affinity.

Similarly, in the context of carbonic anhydrase (CA) inhibitors, substitutions on the benzenesulfonamide ring can modulate selectivity between different CA isoforms. The "tail approach," which involves modifying the part of the inhibitor that extends out of the active site, is a common strategy to achieve isoform-specific inhibition. The nature of these tail groups can influence interactions with residues at the rim of the active site, thereby dictating selectivity. For instance, in a study of benzenesulfonamide-based CA inhibitors, it was found that active-site residues at specific positions, such as 92 and 131, play a crucial role in determining the binding and affinity of inhibitors, while the tail groups are key modulators of isoform specificity. nih.gov

Compound ModificationTargetObserved Selectivity Change
Introduction of hydrophilic groups at 2-position of pyrimidineEndothelin A ReceptorDecreased affinity
Modification of the 'tail' group on the benzenesulfonamideCarbonic Anhydrase IsoformsAltered isoform selectivity nih.gov

SAR Across Diverse Biological Targets and Mechanistic Pathways

The this compound scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of biological targets, including bacteria, protozoa, and various enzymes implicated in cancer. The structure-activity relationships often vary depending on the specific target and the mechanistic pathway being inhibited.

As antibacterial agents, derivatives of 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide are designed to potentially interfere with microbial metabolic pathways. The SAR in this context is driven by substitutions that enhance uptake into the bacterial cell and improve binding to the target enzyme.

In the realm of anticancer research, these derivatives have been investigated as inhibitors of protein kinases and carbonic anhydrases. For kinase inhibition, as seen with N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, the SAR is focused on optimizing interactions with the ATP-binding site of the kinase. This often involves modifications to the urea (B33335) and phenyl moieties to enhance hydrophobic and hydrogen bonding interactions.

For carbonic anhydrase inhibition, the primary zinc-binding group is the sulfonamide moiety. The SAR is then dictated by substitutions on the pyrimidine and benzene (B151609) rings that can interact with amino acid residues in and around the active site to enhance potency and selectivity for tumor-associated isoforms like CA IX and XII over the ubiquitous CA I and II. nih.gov

This broad spectrum of activity underscores the importance of the this compound scaffold as a template for the design of novel therapeutic agents targeting a multitude of diseases.

Preclinical Biological Activities and Mechanistic Pathways of N Pyrimidin 4 Yl Benzenesulfonamide Analogues

Anticancer Efficacy in Preclinical Models

Inhibition of Neoplastic Cell Growth and Proliferation (In Vitro and In Vivo Preclinical Models)

Analogues of N-(Pyrimidin-4-yl)benzenesulfonamide have demonstrated significant anti-proliferative activity across a diverse panel of human cancer cell lines in preclinical studies. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

Several studies have highlighted the cytotoxic potential of these derivatives. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were evaluated for their effect on various cancer cell lines, with compounds 12e , 12i , and 12l showing notable activity against melanoma cell lines SK-MEL-5 and A375. nih.gov Another study identified compound 28 , a N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, as a potent agent against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with IC₅₀ values of 3 µM, 5 µM, and 7 µM, respectively. nih.gov

Similarly, thienopyrimidine/sulfonamide hybrids have been investigated, with compounds 3b , 4bi , and 4biii showing potent cytotoxic effects against the estrogen receptor-positive MCF-7 breast cancer cell line. nih.gov Specifically, compound 3b and 4bi also demonstrated high potency against the triple-negative MDA-MB-231 breast cancer cell line. nih.gov In glioblastoma models, the benzenesulfonamide (B165840) analogue AL106 was identified as a potential anti-glioblastoma multiforme (GBM) compound, exhibiting an IC₅₀ value of 58.6 µM in U87 cells. mdpi.com

The anti-proliferative effects are not limited to solid tumors. One pyrazolo[1,5-a] nih.govresearchgate.netbohrium.comtriazine derivative, compound 4 , showed potent activity against leukemia cell lines with an IC₅₀ value of 0.32 μM. researchgate.net

CompoundCancer Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Source
12e, 12i, 12lSK-MEL-5, A375MelanomaData not specified nih.gov
28HCT-116Colon Cancer3 nih.gov
28MCF-7Breast Cancer5 nih.gov
28HeLaCervical Cancer7 nih.gov
3bMDA-MB-231Breast Cancer (Triple-Negative)4.45 ± 0.31 nih.gov
4biMCF-7Breast Cancer (ER+)6.17 ± 1.3 nih.gov
AL106U87Glioblastoma58.6 mdpi.com
4-Leukemia0.32 researchgate.net
4-Colon Cancer0.49 - 0.89 researchgate.net

Induction of Cell Cycle Arrest Mechanisms

A key mechanism contributing to the anticancer efficacy of this compound analogues is their ability to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

Different analogues have been shown to induce cell cycle arrest at various phases. For example, compound 12e was found to cause an accumulation of cells in both the G1 and S phases. nih.gov In contrast, other studies on pyrimidine (B1678525) sulfonamide derivatives found that compound 7c induced cell cycle arrest in the S phase in MCF-7 breast cancer cells. researchgate.net

Arrest at the G2/M checkpoint is another common mechanism. The N-(quinolin-8-yl)benzenesulfonamide derivative QBS was shown to induce cell cycle arrest at the G2 phase in Jurkat T cells, which was associated with increased levels of cyclin B1 and phosphorylated-cdc2, alongside reduced cdc2 kinase activity. epa.gov Similarly, compound 28 promoted cell cycle arrest in the G2/M phase in HCT-116, HeLa, and MCF-7 cancer cells. nih.gov Quinazoline sulfonate derivatives BS1 and BS4 also caused a strong cell cycle arrest in the G2/M phase. nih.gov For instance, at a concentration of 0.5 µM, BS4 increased the percentage of cells in the G2/M phase to 58.73% from a baseline of 27.78%. nih.gov Furthermore, some benzenesulfonamide-imidazole hybrids were found to elevate the percentage of cells in the sub-G1 phase, an indicator of apoptotic cell death. mdpi.com

CompoundPhase of ArrestCell Line(s)Source
12eG1 and SNot specified nih.gov
7cSMCF-7 researchgate.net
QBSG2Jurkat T cells epa.gov
28G2/MHCT-116, HeLa, MCF-7 nih.gov
BS1, BS4G2/MK562, MV-4-11 nih.gov
Compounds 11, 12, 13Sub-G1HeLa mdpi.com

Modulation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a critical mechanism for effective anticancer agents. Several this compound analogues have been shown to trigger apoptotic pathways in cancer cells.

The induction of apoptosis is often confirmed through various biochemical and cellular assays. For example, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 was shown to induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov The apoptotic potential of compound 28 was demonstrated through assays showing phosphatidylserine (B164497) translocation, an early marker of apoptosis, and activation of caspases. nih.gov Similarly, the benzenesulfonamide derivative QBS was found to cause DNA fragmentation, cytochrome C release from mitochondria, and cleavage of poly (ADP-ribose) polymerase (PARP), all hallmarks of apoptosis. epa.gov This QBS-induced apoptosis was also shown to be caspase-dependent, as it could be blocked by a pan-caspase inhibitor. epa.gov

Further studies on benzenesulfonamide-imidazole hybrids (compounds 11, 12, and 13 ) confirmed their ability to induce apoptosis in HeLa cells by increasing the population of early apoptotic cells and activating caspases. mdpi.com The thienopyrimidine/sulfonamide hybrid 3b was also found to significantly increase the population of late apoptotic and necrotic cells, which correlated with an increase in Caspase-3 activity. nih.gov

Targeted Kinase Inhibition (e.g., Tyrosine Threonine Kinase (TTK), BRAF, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDK2, CDK9))

Many this compound analogues exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell growth and survival.

BRAF Kinase: A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were specifically designed as inhibitors of the V600E mutant BRAF kinase. nih.gov Compounds 12l , 12i , and 12e demonstrated potent inhibitory activity, with IC₅₀ values against V600E-BRAF of 0.49 µM, 0.53 µM, and 0.62 µM, respectively. nih.gov These compounds showed higher activity against the mutated V600E form compared to wild-type BRAF. nih.gov

EGFR and VEGFR-2: The 4-anilinoquinazoline (B1210976) scaffold, which can be incorporated into benzenesulfonamide hybrids, is known for its inhibition of various receptor tyrosine kinases, including EGFR and VEGFR-2. semanticscholar.org Vandetanib, a multi-kinase inhibitor that targets both VEGFR-2 and EGFR, demonstrates the potential of targeting these pathways. mdpi.comselleckchem.com Specific benzenesulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. selleckchem.com Ramucirumab, a monoclonal antibody targeting VEGFR-2, has an IC₅₀ of 0.8 nM for blocking the receptor's interaction with its ligand. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation and are attractive targets for cancer therapy. Pyrazolo[1,5-a] nih.govresearchgate.netbohrium.comtriazine derivatives containing a benzenesulfonamide group have been identified as potential inhibitors of cancer-associated CDKs, such as CDK2. researchgate.netmdpi.com Molecular modeling studies suggest that compounds 4 , 5 , and 7 from this class may exert their anticancer effects through CDK inhibition. researchgate.net

CompoundTarget KinaseIC₅₀ (µM)Source
12lV600E-BRAF0.49 nih.gov
12iV600E-BRAF0.53 nih.gov
12eV600E-BRAF0.62 nih.gov
VandetanibVEGFR-20.040 selleckchem.com
VandetanibEGFR0.500 selleckchem.com
4, 5, 7CDK2 (Predicted)- researchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCAI, hCAII, hCAVII, hCAIX, hCAXIII)

A prominent mechanism of action for benzenesulfonamide-based compounds is the inhibition of carbonic anhydrase (CA) isoforms. Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting cancer progression and metastasis. unifi.it

This compound analogues have been developed as potent and selective inhibitors of these tumor-associated isoforms. A series of 4-anilinoquinazoline-based benzenesulfonamides demonstrated significant inhibitory activity against hCA IX and XII. semanticscholar.org Compound 4f was the most potent against hCA IX with an inhibition constant (Kᵢ) of 86.5 nM, while compound 3b showed the highest potency against hCA XII with a Kᵢ of 39.4 nM. semanticscholar.org

Other studies have also reported potent inhibition of hCA IX and XII. One series of N-carbamimidoyl benzenesulfonamides showed activity in the submicromolar range, with an N-n-octyl-substituted derivative exhibiting a Kᵢ of 0.168 µM against hCA IX. nih.gov The clinical candidate SLC-0111 is a benzenesulfonamide-based hCA IX inhibitor that has advanced to clinical trials. unifi.it

While targeting tumor-associated isoforms is often the goal, these compounds also show activity against cytosolic isoforms like hCA I and hCA II. For example, compounds 3a and 4e from the 4-anilinoquinazoline series showed single-digit nanomolar activity against hCA II. semanticscholar.org

CompoundCA IsoformInhibition Constant (Kᵢ)Source
4fhCA IX86.5 nM semanticscholar.org
3bhCA XII39.4 nM semanticscholar.org
N-n-octyl-substituted N-carbamimidoylbenzenesulfonamidehCA IX168 nM nih.gov
N-p-methylbenzyl-substituted N-carbamimidoylbenzenesulfonamidehCA XII335 nM nih.gov
4ahCA II2.4 nM semanticscholar.org
4ehCA II4.6 nM semanticscholar.org
3ahCA II8.7 nM semanticscholar.org

Inhibition of Angiogenesis in Preclinical Contexts

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. mdpi.comnih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-angiogenic therapies. nih.govnih.gov

The anti-angiogenic activity of this compound analogues is primarily mediated through the inhibition of VEGFR-2. As detailed in the kinase inhibition section, compounds like Vandetanib potently inhibit VEGFR-2, thereby blocking the signaling cascade that leads to endothelial cell proliferation and new blood vessel formation. selleckchem.com

Preclinical studies combining VEGFR-2 blockade with other targeted kinase inhibitors have demonstrated enhanced anti-tumor effects. In xenograft models of non-small-cell lung cancer (NSCLC), combining a VEGFR-2 antibody (DC101) with EGFR or ALK inhibitors resulted in more profound anti-angiogenic effects and greater tumor suppression compared to the single agents alone. nih.gov This suggests that inhibiting angiogenesis via VEGFR-2 blockade is a powerful strategy that can be effectively employed by benzenesulfonamide derivatives designed to target this receptor. nih.gov

Multi-Targeted Anticancer Strategies

Analogues of this compound have emerged as significant scaffolds in the development of multi-targeted anticancer agents. The core structure allows for modifications that can interact with various biological targets implicated in cancer progression. Research has focused on designing derivatives that can simultaneously inhibit multiple pathways, a strategy aimed at overcoming the resistance often developed against single-target therapies.

One prominent strategy involves the inhibition of protein kinases. The pyrimidine and benzenesulfonamide moieties serve as key pharmacophores that can be tailored to fit into the ATP-binding pockets of various kinases. For instance, certain derivatives have been designed as potent and selective multi-targeted receptor tyrosine kinase inhibitors. medcraveonline.com Another approach has been the development of compounds that act as histone deacetylase (HDAC) inhibitors, which play a crucial role in the epigenetic regulation of gene expression. medcraveonline.com Furthermore, some analogues have been investigated as BRAF inhibitors for the treatment of melanoma. medcraveonline.com

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, derived from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, were synthesized and evaluated for their anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) human tumor cell lines. medcraveonline.com Among these, a compound bearing an 8-quinolinyl moiety demonstrated the most potent activity, with IC50 values of 3 µM, 7 µM, and 5 µM against HCT-116, HeLa, and MCF-7 cells, respectively. medcraveonline.com In contrast, the incorporation of a 2-methylquinolin-6-yl group resulted in a loss of activity. medcraveonline.com This highlights the structural sensitivity of the anticancer effects of these analogues.

The following table summarizes the cytotoxic activity of selected N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. medcraveonline.com

Compound IDCell LineIC50 (µM)
28 HCT-1163
HeLa7
MCF-75
30 HCT-11619-50
HeLa19-50
MCF-719-50
33 HCT-11623
MCF-723

Antimicrobial Spectrum of Activity

This compound analogues have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties. The versatility of the core structure allows for the development of derivatives with enhanced potency against various microbial strains.

Several studies have highlighted the efficacy of this compound analogues against Gram-positive bacteria. A series of ten new compounds combining a quinoline (B57606) moiety with a sulfonamide structure were synthesized and tested for their antimicrobial properties. nih.gov Among these, compounds 5d , 6 , 7 , and 14 showed the highest activity against Gram-positive bacteria. nih.gov

In another study, a new series of 25 analogues featuring a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold linked to substituted benzenesulfonamides were synthesized. researchgate.net These compounds were evaluated against a panel of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net The study reported promising broad-spectrum antimicrobial efficacy for all tested compounds. researchgate.net

The following table presents data on the antibacterial activity of selected this compound analogues against Gram-positive bacteria.

Compound SeriesTested StrainsActivityReference
Quinoline-Sulfonamide HybridsGram-positive bacteriaHigh activity for compounds 5d, 6, 7, and 14 nih.gov
Thiopyrimidine-BenzenesulfonamidesS. aureus, S. epidermidis, B. subtilisPromising broad-spectrum efficacy researchgate.net

The antibacterial activity of this compound analogues also extends to Gram-negative bacteria. The aforementioned series of 25 thiopyrimidine-benzenesulfonamide derivatives were tested against Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net All the tested compounds exhibited promising broad-spectrum antimicrobial efficacy, with particularly notable activity against K. pneumoniae and P. aeruginosa, showing zones of inhibition ranging from 15 to 30 mm. researchgate.net The most promising compounds, M6 , M19 , M20 , and M25 , were further subjected to minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. researchgate.net

Another study focused on the synthesis and antimicrobial evaluation of quinoline-clubbed sulfonamides, which also demonstrated activity against Gram-negative bacteria. nih.gov

The table below summarizes the antibacterial efficacy of selected analogues against Gram-negative bacterial strains.

Compound SeriesTested StrainsZone of Inhibition (mm)Reference
Thiopyrimidine-BenzenesulfonamidesE. coli, K. pneumoniae, P. aeruginosa15 - 30 researchgate.net

This compound analogues have also been investigated for their antifungal properties. A study on thiopyrimidine-benzenesulfonamide derivatives demonstrated their efficacy against the fungal strain Candida albicans. researchgate.net

In a different study, a series of novel matrine (B1676216) derivatives incorporating a benzenesulfonamide moiety were designed and synthesized. mdpi.com These compounds exhibited exceptional inhibitory activity against Candida albicans, with the most potent compound showing a significantly lower MIC value than the clinical antibiotic fluconazole. mdpi.com

The antifungal activity of these analogues is summarized in the table below.

Compound SeriesTested StrainActivityReference
Thiopyrimidine-BenzenesulfonamidesCandida albicansPromising antifungal efficacy researchgate.net
Matrine-Benzenesulfonamide DerivativesCandida albicansExceptional inhibitory activity mdpi.com

Antioxidant Modulatory Effects (e.g., DPPH, ABTS Radical Scavenging Assays)

The antioxidant potential of this compound analogues has been explored through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on pyrazole-based sulfonamide derivatives investigated their antioxidant activity using the DPPH free radical scavenging method. nih.gov The results indicated that a compound with dichloro substitution on the benzene (B151609) moiety exhibited the highest percentage of inhibition, suggesting excellent scavenging activity. nih.gov This effect was attributed to the electronegativity of the substituents, which can facilitate the formation of a non-radical form of DPPH. nih.gov

Another investigation into (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide derivatives also assessed their antioxidant properties through DPPH and nitric oxide (NO) free radical scavenging assays. mdpi.com The styryl derivatives demonstrated moderate to significant free radical scavenging capabilities. mdpi.com

The following table provides an overview of the antioxidant activity of selected benzenesulfonamide analogues.

Compound SeriesAssayActivityReference
Pyrazole-Based SulfonamidesDPPHExcellent scavenging activity for dichloro-substituted compound nih.gov
(E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamidesDPPH, NOModerate to significant free radical scavenging mdpi.com

Urease Enzyme Inhibition

This compound analogues have been identified as potent inhibitors of the urease enzyme. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria.

In a study focused on the synthesis and anti-urease activity of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, several compounds demonstrated significant inhibitory effects. nih.gov The most active compound, 3l , which features bromine at the ortho position and fluorine at the para position of the attached aldehyde, exhibited an IC50 value of 2.21 ± 0.45 µM. nih.gov This potency is approximately ten times greater than that of the standard inhibitor, thiourea (B124793). nih.gov The majority of the synthesized compounds, particularly those with halogen or hydroxy group substitutions at the ortho and para positions, showed significant to excellent anti-urease activity. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the urease enzyme, providing a rationale for their inhibitory activity. nih.gov

The table below presents the urease inhibitory activity of a selected derivative.

Compound IDIC50 (µM)Potency vs. Thiourea (Standard)Reference
3l 2.21 ± 0.45~10 times more potent nih.gov

Antileishmanial Activity

Analogues of this compound have demonstrated significant potential as antileishmanial agents. Research has focused on compounds that incorporate nitrobenzene (B124822) and sulfonamido moieties. A series of these compounds were evaluated for their efficacy against Leishmania infantum promastigotes in vitro. nih.gov

Among the evaluated compounds, p-nitrobenzenesulfonamides, specifically identified as 4Aa and 4Ba, showed significant activity and a favorable selectivity index. nih.gov In a subsequent in vivo study using a BALB/c mouse model infected with L. infantum, the administration of these compounds resulted in a substantial reduction in parasite load, achieving approximately 99% parasite burden reduction. nih.gov Investigations into the mechanism of action for compound 4Aa suggest that its antileishmanial effects may be linked to DNA interaction, with the compound exhibiting nuclease activity in the presence of copper. nih.gov These findings position p-nitrobenzenesulfonamide derivatives as promising candidates for further development in the therapeutic control of leishmaniasis. nih.gov

Another study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which are structural analogues, also reported active profiles against both Leishmania infantum and Leishmania amazonensis. mdpi.com Two compounds from this series demonstrated activity comparable to the reference drug pentamidine (B1679287) against L. infantum but with lower cytotoxicity, highlighting their potential as alternative treatment options. mdpi.com

Table 1: In Vivo Antileishmanial Activity of Benzenesulfonamide Analogues

Compound Target Organism Animal Model Parasite Burden Reduction
4Aa L. infantum BALB/c mice ~99%

| 4Ba | L. infantum | BALB/c mice | ~99% |

Cyclooxygenase (COX) Inhibition (e.g., Selective COX-1 Inhibition)

The benzenesulfonamide scaffold is a well-established pharmacophore in the design of cyclooxygenase (COX) inhibitors. Analogues of N-(pyrimidin-yl)benzenesulfonamide have been investigated, primarily for their selective inhibition of COX-2, which is associated with inflammation and pain, while sparing COX-1 to reduce gastrointestinal side effects. nih.gov

In one study, novel hybrids of benzenesulfonamide and 1,2,3-triazole pharmacophores were synthesized and evaluated for their COX inhibitory activity. nih.gov Specifically, a thiazolyl benzenesulfonamide analogue, compound 6b , demonstrated potent and highly selective human COX-2 inhibition with an IC50 value of 0.04 µM and a selectivity index (SI) of 329, which was superior to the reference drug celecoxib (B62257) (IC50 = 0.05 µM, SI = 294). nih.gov Another analogue, 6j , also showed a comparable inhibitory profile (IC50 = 0.04 µM) and high selectivity (SI = 312). nih.gov

Similarly, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were identified as potent and selective COX-2 inhibitors. nih.gov The pyridazine (B1198779) sulphonates 7a and 7b exhibited the highest COX-2 selectivity, with indices of 208 and 210, respectively. nih.gov These compounds were also noted for their dual inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov The development of N-substituted pyrazolyl-benzenesulfonamide compounds as analogues of the selective COX-2 inhibitor Celecoxib has also been a focus of research. researchgate.net

Table 2: In Vitro COX-2 Inhibition Data for Benzenesulfonamide Analogues

Compound COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
6b 0.04 13.16 329
6j 0.04 12.48 312
7a Not specified Not specified 208
7b Not specified Not specified 210

| Celecoxib (Reference) | 0.05 | 14.70 | 294 |

Modulators of Endothelin Receptors

The endothelin (ET) system, comprising ET peptides and their G-protein-coupled receptors ETA and ETB, plays a critical role in vasoconstriction and cell proliferation. nih.gov While various antagonists have been developed, including peptide-based antagonists like BQ-788 for ETB, specific research into this compound analogues as direct modulators of these receptors is not extensively documented in the provided search results. nih.gov The primary focus for benzenesulfonamide derivatives has been on other therapeutic targets. Further investigation would be required to establish any significant activity of this specific chemical class on endothelin receptors.

Preclinical Studies on Anti-platelet Aggregation Activity

Derivatives of this compound have been explored for their potential to inhibit platelet aggregation, a key process in thrombosis. A study on novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives revealed notable antiplatelet activity. brieflands.com The compounds were tested against platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). brieflands.com

The results indicated that while none of the compounds showed satisfactory activity against ADP-induced aggregation, several exhibited acceptable to high activity against aggregation induced by arachidonic acid. brieflands.com This suggests a mechanism of action likely related to the inhibition of the cyclooxygenase-1 (COX-1) pathway and subsequent thromboxane (B8750289) A2 synthesis. brieflands.com Among the tested compounds, Ia , Ib , IB , and II16 were identified as having the most significant antiplatelet aggregation activity. brieflands.com Specifically, 2-aminopyrimidine derivatives were found to be more active than their 4,6-diaminopyrimidine (B116622) counterparts. brieflands.com

Other research has also highlighted the antiplatelet potential of compounds containing an N-acyl hydrazone subunit, which inhibited platelet aggregation induced by both ADP and arachidonic acid. mdpi.com

Table 3: Anti-platelet Aggregation Activity of Pyrimidine Analogues

Compound Inducer IC50 (µM)
Ia Arachidonic Acid 36.75
Ib Arachidonic Acid 72.4
IB Arachidonic Acid 62.5

| II16 | Arachidonic Acid | 80 |

Investigation of Other Biological Targets (e.g., HIV RNA binding)

The therapeutic potential of benzenesulfonamide analogues extends to antiviral applications, particularly in targeting the human immunodeficiency virus (HIV). Research has identified small molecules that can bind to conserved RNA structures within the HIV-1 genome, which are crucial for viral replication. nih.govmdpi.com

One study identified small-molecule oxazole-benzenesulfonamides that inhibit HIV-1 replication by a novel mechanism. nih.gov These compounds were found to bind directly to the HIV-1 reverse transcriptase (RT) and disrupt its essential interaction with the cellular protein eEF1A. nih.gov This disruption inhibits intracellular reverse transcription and is effective against both wild-type HIV-1 and strains resistant to current RT inhibitors. nih.gov The compounds, designated C7 , C8 , and C9 , demonstrated dose-dependent inhibition of the RT-eEF1A interaction and showed antiviral activity in human primary activated CD4+ T cells. nih.gov

Another area of investigation involves targeting the HIV-1 Trans-activation response (TAR) RNA element. A screening of small molecules that bind to TAR RNA identified potential inhibitors of proviral transcription. mdpi.com This approach aims to block the transcription of the viral genome, a key step in the HIV life cycle. mdpi.com These studies underscore the versatility of the benzenesulfonamide scaffold in developing new classes of anti-HIV drugs with novel mechanisms of action. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name/Identifier
This compound
p-nitrobenzenesulfonamide (4Aa)
p-nitrobenzenesulfonamide (4Ba)
Pentamidine
4-(1H-pyrazol-1-yl)benzenesulfonamide
Thiazolyl benzenesulfonamide (6b)
Benzenesulfonamide analogue (6j)
4-(6-oxopyridazin-1-yl)benzenesulfonamide (7a)
4-(6-oxopyridazin-1-yl)benzenesulfonamide (7b)
Celecoxib
BQ-788
2-aminopyrimidine (Ia)
2-aminopyrimidine (Ib)
2-aminopyrimidine (IB)
2-substituted-4,6-diaminopyrimidine (II16)
Oxazole-benzenesulfonamide (C7)
Oxazole-benzenesulfonamide (C8)

Future Research Directions and Translational Perspectives for N Pyrimidin 4 Yl Benzenesulfonamide Based Compounds

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new analogues is a cornerstone of modern drug discovery, aiming to optimize the pharmacological properties of a lead compound. For N-(pyrimidin-4-yl)benzenesulfonamide, future efforts will concentrate on systematic structural modifications to enhance both potency and selectivity for specific biological targets.

A key strategy involves leveraging structure-activity relationship (SAR) studies. For instance, research on benzenesulfonamide (B165840) derivatives has shown that targeted modifications can lead to significant improvements in inhibitory activity. In one study, the synthesis of analogues of the TRPV4 antagonist RN-9893 resulted in compounds with a 2.9 to 4.5-fold increase in inhibitory potency compared to the parent molecule. nih.gov This was achieved by exploring different substituents on the core structure to optimize interactions with the target protein.

Another approach is the creation of hybrid molecules that combine the pyrimidine-sulfonamide core with other pharmacophores to achieve dual activity or target selectivity. mdpi.com For example, coupling the pyrimidine (B1678525) ring with a sulfonamide core has been proposed to develop dual inhibitors for cancer-related targets like EGFR and HER2. mdpi.com Similarly, linking benzenesulfonamide moieties to thiouracil or thiocyclopenta[d]pyrimidine structures has yielded potent and selective inhibitors of various carbonic anhydrase (CA) isoforms, which are implicated in cancer. researchgate.net

Future design strategies will likely involve:

Fragment-Based Growth: Growing the molecule from the core structure by adding fragments that can occupy specific pockets in the target's binding site. This method was successfully used to develop potent PLK4 inhibitors from an N-(1H-indazol-6-yl)benzenesulfonamide core, achieving an IC50 value as low as 0.1 nM. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve pharmacokinetics or reduce off-target effects. For example, replacing a phenolic OH group with a sulfamoyl group is a strategy used in designing novel carbonic anhydrase inhibitors. researchgate.net

The following table summarizes the inhibitory activities of rationally designed benzenesulfonamide analogues from selected studies.

Compound/AnalogueTargetIC50 / KiFold Improvement vs. Parent Compound
RN-9893 (Parent) TRPV42.07 µMN/A
Analogue 1b TRPV40.71 µM~2.9x
Analogue 1f TRPV40.46 µM~4.5x
Compound K17 PLK40.3 nMSignificant (vs. initial lead)
Compound K22 PLK40.1 nMSignificant (vs. initial lead)

Data sourced from multiple research findings. nih.govnih.gov

Advanced Preclinical Models for Efficacy and Mechanistic Validation

Translating a promising compound from a chemical entity into a therapeutic candidate requires rigorous preclinical evaluation. For this compound-based compounds, moving beyond simple in vitro assays to more sophisticated models is crucial for validating efficacy and understanding the mechanism of action.

In vitro models will continue to be essential for initial screening. These include enzymatic assays to determine inhibitory activity against specific targets (e.g., PLK4, carbonic anhydrase) and cell-based assays to assess anti-proliferative effects on cancer cell lines. nih.gov For example, the sulfonamide derivative KCN1 was shown to inhibit cell growth and induce cell cycle arrest in human pancreatic cancer cells in a dose-dependent manner. researchgate.net

However, the limitations of 2D cell cultures necessitate the use of more advanced models:

3D Organoids and Spheroids: These models better mimic the complex microenvironment of human tissues and tumors, providing more accurate predictions of a compound's efficacy.

In Vivo Animal Models: Disease-specific animal models are indispensable for evaluating a compound's therapeutic effect in a living organism. Benzenesulfonamide analogues have been tested in mouse models of acute lung injury, where they significantly mitigated symptoms. nih.gov For anticancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for assessing in vivo anticancer efficacy. researchgate.net

Mechanistic validation involves elucidating how the compound exerts its therapeutic effect. This includes:

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical PK studies in mice have been conducted for novel sulfonamide inhibitors to assess parameters like half-life and area under the curve (AUC), which are critical for future development. nih.govresearchgate.net

Target Engagement Assays: These assays confirm that the compound binds to its intended target within the cell at concentrations that are therapeutically relevant.

Biomarker Analysis: Identifying and monitoring biomarkers can provide evidence of a compound's activity and help in patient selection for future clinical trials.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov

For the design of this compound analogues, AI and ML can be integrated in several ways:

Virtual Screening: AI algorithms can screen massive virtual libraries of chemical compounds to identify those with the highest probability of binding to a specific target. This significantly reduces the time and cost associated with high-throughput screening. nih.gov

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties. Platforms like Chemistry42 use AI to design novel small molecules optimized for specific targets. researchgate.net This approach could be used to create next-generation this compound analogues with enhanced potency and novel mechanisms of action.

Predictive Modeling: ML models can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds. This allows chemists to prioritize the synthesis of molecules with the best drug-like characteristics and a higher chance of success in preclinical development. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While traditional QSAR is not new, AI can build more complex and predictive models that better capture the nonlinear relationships between a molecule's structure and its biological activity.

By integrating AI, researchers can explore a much larger chemical space and focus laboratory efforts on synthesizing and testing only the most promising candidates, making the drug discovery process more efficient and cost-effective. mdpi.com

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

The versatility of the sulfonamide and pyrimidine scaffolds suggests that this compound-based compounds may have therapeutic potential beyond their initially intended targets. Historically, sulfonamides have been found to possess a wide range of biological activities, including antibacterial, antitumor, antiviral, anti-inflammatory, and diuretic properties. researchgate.net Similarly, the pyrimidine ring is a key component in numerous drugs targeting a variety of diseases. mdpi.com

Future research should focus on screening these compounds against a broad range of biological targets to uncover novel therapeutic applications. This "drug repurposing" or "target exploration" approach could reveal unexpected activities. Potential areas for exploration include:

Neurodegenerative Diseases: Some sulfonamides have been investigated for potential benefits in Alzheimer's disease. researchgate.net

Infectious Diseases: Beyond traditional antibacterial activity, pyrimidine-based scaffolds have shown potential as antiparasitic and antifungal agents. mdpi.com

Metabolic Disorders: The structural diversity of sulfonamide derivatives makes them candidates for modulating metabolic pathways.

Inflammatory Conditions: The role of certain kinases and enzymes in inflammation could be a target for specifically designed this compound inhibitors.

Synergistic Approaches with Existing Therapeutic Modalities

Combination therapy is a cornerstone of treatment for complex diseases like cancer, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Future research should investigate the potential of this compound derivatives as part of synergistic combination regimens.

The mechanism of action of a novel compound will guide the selection of potential combination partners. For instance:

An analogue that acts as a cell cycle inhibitor could be combined with a DNA-damaging agent (e.g., traditional chemotherapy) to create a powerful anticancer effect.

A compound that inhibits a specific enzyme, such as a kinase, could be paired with an immunotherapy agent to enhance the immune system's ability to fight cancer.

AI can play a crucial role in this area by analyzing high-dimensional biological data to predict which drug combinations are most likely to be synergistic. nih.gov By exploring the interactions between drugs and their targets, AI algorithms can identify combinations that offer enhanced therapeutic effects while minimizing adverse reactions. This predictive capability allows researchers to prioritize the most promising combinations for preclinical and clinical testing, accelerating the development of more effective treatment strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.